molecular formula C11H9ClFNO3 B491299 Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate CAS No. 724736-35-0

Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate

Cat. No.: B491299
CAS No.: 724736-35-0
M. Wt: 257.64g/mol
InChI Key: VCJSVGVDXZZWKL-SNAWJCMRSA-N
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Description

Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate is an organic compound with a complex structure that includes a chloro and fluoro substituted aniline moiety

Mechanism of Action

Target of Action

It contains a 3-chloro-4-fluoroaniline moiety , which is a common structure in many bioactive compounds. These compounds often interact with various proteins and enzymes in the body, altering their function and leading to therapeutic effects.

Mode of Action

Compounds containing a 3-chloro-4-fluoroaniline moiety are often involved in hydrogen bonding and aromatic interactions with their targets . This can lead to changes in the conformation or activity of the target, resulting in therapeutic effects.

Biochemical Pathways

Compounds containing a 3-chloro-4-fluoroaniline moiety are often involved in a wide range of biochemical pathways, depending on their specific targets . These can include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate typically involves the reaction of 3-chloro-4-fluoroaniline with methyl acetoacetate under specific conditions. The process may include steps such as:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, ensuring high yield and purity. This might include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the aniline ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Utilizing nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could produce various substituted aniline derivatives.

Scientific Research Applications

Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials.

Properties

IUPAC Name

methyl (E)-4-(3-chloro-4-fluoroanilino)-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO3/c1-17-11(16)5-4-10(15)14-7-2-3-9(13)8(12)6-7/h2-6H,1H3,(H,14,15)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJSVGVDXZZWKL-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)NC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)NC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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